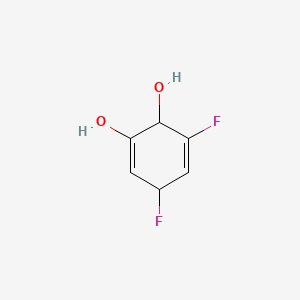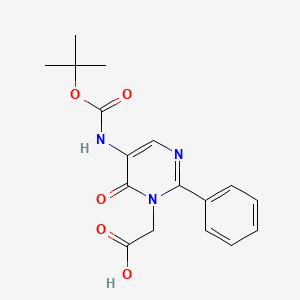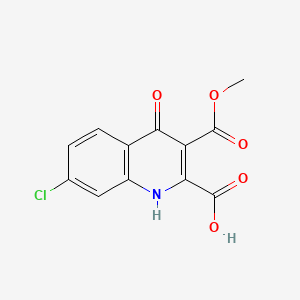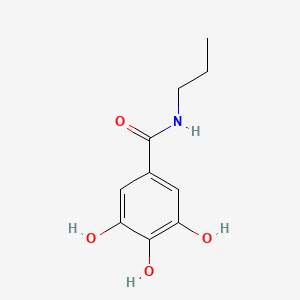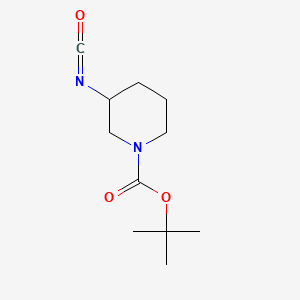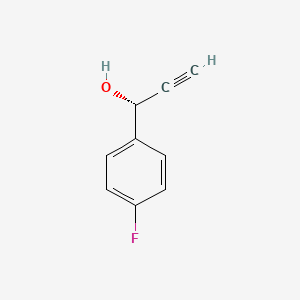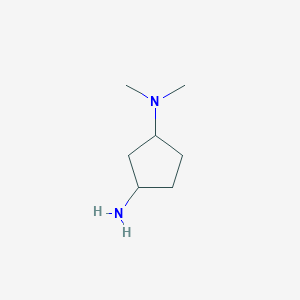
6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine is an organic compound with a unique structure that includes a tetrahydropyridine ring substituted with methoxy and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4-trimethyl-1,3-pentanediol with methoxyamine hydrochloride in the presence of a base, followed by cyclization to form the tetrahydropyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine involves its interaction with specific molecular targets and pathways. The methoxy and trimethyl groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
6-Acetyl-2,3,4,5-tetrahydropyridine: An aroma compound with a similar tetrahydropyridine ring structure.
2,2,4-Trimethyl-1,3-dioxolane: A structurally related compound with different functional groups.
Uniqueness: 6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and trimethyl substitution make it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
CAS No. |
185120-81-4 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.241 |
IUPAC Name |
6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine |
InChI |
InChI=1S/C9H17NO/c1-7-5-8(11-4)10-9(2,3)6-7/h7H,5-6H2,1-4H3 |
InChI Key |
HWSOQZGEGYYXNS-UHFFFAOYSA-N |
SMILES |
CC1CC(=NC(C1)(C)C)OC |
Synonyms |
Pyridine, 2,3,4,5-tetrahydro-6-methoxy-2,2,4-trimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


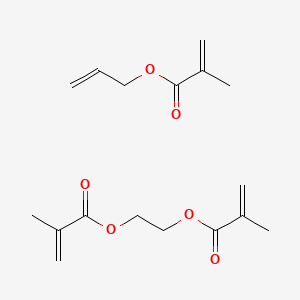
![ACETAMIDE,N-HYDROXY-N-[3-(HYDROXYMETHYL)PHENYL]-](/img/structure/B573787.png)
![3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile](/img/structure/B573791.png)

